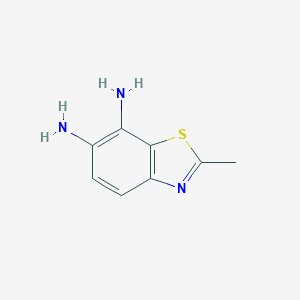

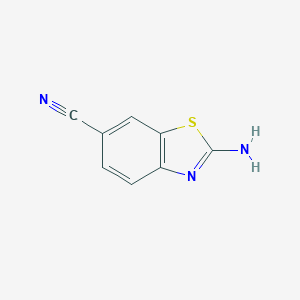

2-Aminobenzothiazole-6-carbonitrile

Vue d'ensemble

Description

L’ésmolol est un bêta-bloqueur cardio-sélectif, commercialisé sous le nom de marque Brevibloc. Il est principalement utilisé pour le contrôle à court terme de la fréquence ventriculaire et de la fréquence cardiaque dans divers types de tachycardie, y compris la tachycardie périopératoire et l’hypertension . L’ésmolol a un début d’action rapide mais une durée d’action courte, ce qui le rend adapté aux situations aiguës .

Applications De Recherche Scientifique

Esmolol is extensively used in medical research, particularly in studies related to cardiac function. It has been evaluated for its effects on cardiac function in patients with septic cardiomyopathy . Additionally, esmolol has been studied for its hemodynamic and anti-inflammatory effects in hyperkinetic septic shock . Its short duration of action and cardioselectivity make it a valuable tool in clinical research for managing acute cardiac conditions.

Safety and Hazards

Orientations Futures

2-Aminobenzothiazole and its derivatives, including 2-Aminobenzothiazole-6-carbonitrile, have gained popularity due to their prominent medicinal importance . They are considered highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . This suggests that they may have significant potential for future research and development in drug discovery .

Mécanisme D'action

L’ésmolol agit en bloquant les récepteurs bêta-adrénergiques dans le cœur, ce qui entraîne une diminution de la force et de la fréquence des contractions cardiaques . Il empêche l’action de deux substances naturelles : l’épinéphrine et la norépinéphrine . En inhibant ces substances, l’ésmolol réduit la fréquence cardiaque et la demande en oxygène du myocarde, ce qui le rend efficace pour contrôler la tachycardie et l’hypertension.

Analyse Biochimique

Biochemical Properties

It is known that benzothiazole compounds, particularly 2-aminobenzothiazole derivatives, have attracted interest for their versatility in generating novel anticancer agents .

Cellular Effects

For instance, they have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .

Molecular Mechanism

It is known that benzothiazole derivatives can interact with various biomolecules, potentially leading to changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that benzothiazole derivatives can have long-term effects on cellular function .

Metabolic Pathways

Benzothiazole derivatives are known to interact with various enzymes and cofactors .

Méthodes De Préparation

Le chlorhydrate d’ésmolol peut être synthétisé par une série de réactions organiques. Une méthode implique la réaction du p-bromophénol avec l’acrylate de méthyle en présence d’un catalyseur au palladium et d’un ligand phosphine pour générer l’acrylate de méthyle 3-(4-hydroxyphényl). Cet intermédiaire est ensuite hydrogéné en présence d’un catalyseur au palladium-carbone pour obtenir le 4-hydroxy méthyl phénylpropionate . Le produit final, le chlorhydrate d’ésmolol, est obtenu par des réactions et des étapes de purification supplémentaires .

Analyse Des Réactions Chimiques

L’ésmolol subit une hydrolyse rapide de sa liaison ester, catalysée par les estérases présentes dans le cytosol des globules rouges . Cette hydrolyse entraîne la formation d’un acide libre et de méthanol. Le composé ne subit pas de réactions d’oxydation ou de réduction significatives dans des conditions physiologiques. La principale réaction de l’ésmolol est son hydrolyse, qui est stéréosélective et varie entre les différentes espèces .

Applications de la recherche scientifique

L’ésmolol est largement utilisé dans la recherche médicale, en particulier dans les études liées à la fonction cardiaque. Il a été évalué pour ses effets sur la fonction cardiaque chez les patients atteints de cardiomyopathie septique . De plus, l’ésmolol a été étudié pour ses effets hémodynamiques et anti-inflammatoires dans le choc septique hyperkinétique . Sa courte durée d’action et sa cardio-sélectivité en font un outil précieux dans la recherche clinique pour la gestion des affections cardiaques aiguës.

Comparaison Avec Des Composés Similaires

L’ésmolol est souvent comparé à d’autres bêta-bloqueurs tels que le landiolol et le propranolol. Le landiolol, comme l’ésmolol, est un antagoniste bêta-1 sélectif à action courte, mais il a une sélectivité plus élevée pour les récepteurs bêta-1 et n’exhibe pas d’activité de pharmacochaperonnage . Le propranolol, quant à lui, est un bêta-bloqueur non sélectif avec une durée d’action plus longue . La caractéristique unique de l’ésmolol est son début d’action rapide et sa courte durée d’action, ce qui le rend adapté aux interventions aiguës.

Composés similaires

- Landiolol

- Propranolol

- Métoprolol

- Aténolol

Le métabolisme rapide et la courte demi-vie de l’ésmolol le distinguent de ces composés similaires, offrant un avantage unique dans les milieux cliniques où une bêta-blocade rapide et réversible est souhaitée.

Propriétés

IUPAC Name |

2-amino-1,3-benzothiazole-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3S/c9-4-5-1-2-6-7(3-5)12-8(10)11-6/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDFCZZHSWGWCHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80401970 | |

| Record name | 2-aminobenzothiazole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19759-66-1 | |

| Record name | 2-aminobenzothiazole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Aminobenzothiazole-6-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

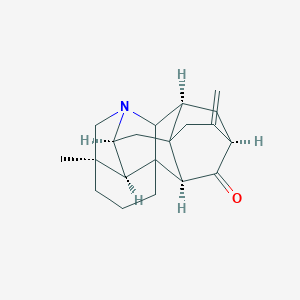

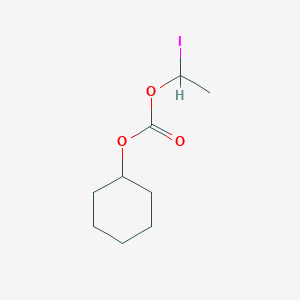

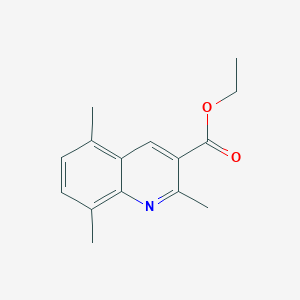

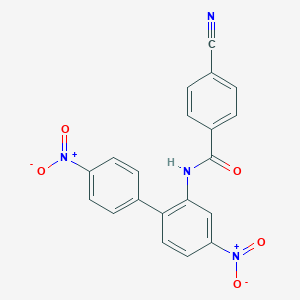

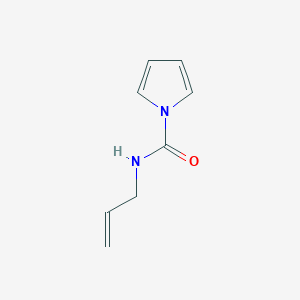

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

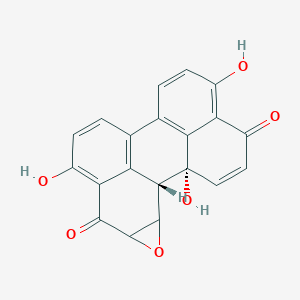

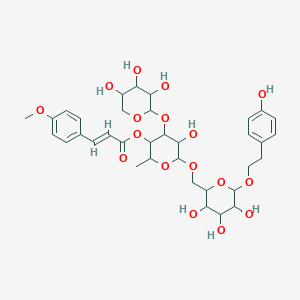

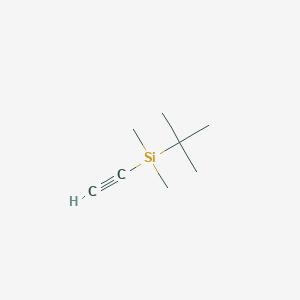

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-1-(2-aminoacetyl)-N-[(2R)-1-[[2-[[(2S)-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]-2,3-dihydropyrrole-2-carboxamide](/img/structure/B8975.png)

![N-[(2-chlorophenyl)methyl]prop-2-en-1-amine](/img/structure/B8976.png)

![6,7-Difluoro-3-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B8982.png)

![Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI)](/img/structure/B8992.png)